WB-3559 B

Description

Properties

CAS No. |

96053-96-2 |

|---|---|

Molecular Formula |

C37H68N2O7 |

Molecular Weight |

652.9 g/mol |

IUPAC Name |

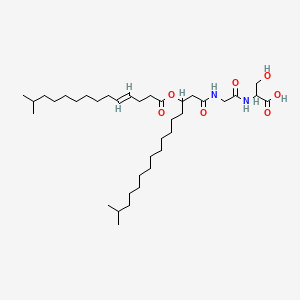

3-hydroxy-2-[[2-[[15-methyl-3-[(E)-13-methyltetradec-4-enoyl]oxyhexadecanoyl]amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C37H68N2O7/c1-30(2)23-19-15-11-7-5-9-13-17-21-25-32(27-34(41)38-28-35(42)39-33(29-40)37(44)45)46-36(43)26-22-18-14-10-6-8-12-16-20-24-31(3)4/h14,18,30-33,40H,5-13,15-17,19-29H2,1-4H3,(H,38,41)(H,39,42)(H,44,45)/b18-14+ |

InChI Key |

SFBPGKGOOXACGN-NLJOXVMWSA-N |

SMILES |

CC(C)CCCCCCCCCCCC(CC(=O)NCC(=O)NC(CO)C(=O)O)OC(=O)CCC=CCCCCCCCC(C)C |

Isomeric SMILES |

CC(C)CCCCCCCCCCCC(CC(=O)NCC(=O)NC(CO)C(=O)O)OC(=O)CC/C=C/CCCCCCCC(C)C |

Canonical SMILES |

CC(C)CCCCCCCCCCCC(CC(=O)NCC(=O)NC(CO)C(=O)O)OC(=O)CCC=CCCCCCCCC(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

WB 3559 B; WB-3559 B; WB3559 B. |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma: A Deep Dive into the Presumed Mechanism of Action of WB-3559 B

A Note to the Research Community: The compound designated WB-3559 B remains an elusive entity within publicly accessible scientific literature and databases. Extensive searches have not yielded specific information regarding its structure, molecular targets, or mechanism of action. The following guide, therefore, represents a speculative framework based on the analysis of similarly designated compounds and common pathways in modern drug discovery. This document is intended to serve as a conceptual blueprint for investigating a novel compound, rather than a definitive statement on this compound itself.

Part 1: Foundational Principles of Target Identification and Validation

In the realm of drug discovery, the initial and most critical step is the identification and validation of a molecular target. For a hypothetical novel agent like this compound, the investigative process would commence with a series of high-throughput screens to ascertain its biological activity.

Initial Screening Cascades:

A typical workflow for a compound of unknown function would involve a battery of assays designed to broadly survey its effects on cellular physiology. These can be categorized as follows:

-

Phenotypic Screens: Exposing various cell lines (e.g., cancer cell lines, primary cells) to this compound to observe any changes in morphology, proliferation, viability, or other measurable characteristics.

-

Target-Based Screens: If there is a pre-existing hypothesis about the compound's class or target, screens against specific enzyme families (e.g., kinases, proteases) or receptor types (e.g., G-protein coupled receptors, nuclear receptors) would be employed.

Experimental Protocol: High-Throughput Cell Viability Assay

-

Cell Seeding: Plate various human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well microplates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium, typically ranging from 1 nM to 100 µM. Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add a resazurin-based reagent (e.g., alamarBlue™) to each well and incubate for 2-4 hours. Measure the fluorescence (560 nm excitation / 590 nm emission) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Part 2: Elucidating the Molecular Mechanism of Action

Once a consistent and potent biological effect is observed, the focus shifts to pinpointing the precise molecular target and the downstream signaling pathways affected by this compound.

Target Deconvolution Strategies:

Several advanced proteomics and genomics techniques can be utilized to identify the direct binding partner(s) of a small molecule:

-

Affinity Chromatography: Immobilize a derivative of this compound onto a solid support and pass cell lysate over the column. The proteins that bind to the compound can be eluted and identified by mass spectrometry.

-

Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that a small molecule binding to its target protein can stabilize it against proteolysis. Cell lysates are treated with this compound, followed by digestion with a protease. The undigested proteins are then identified by mass spectrometry.

-

Thermal Proteome Profiling (TPP): This technique assesses the thermal stability of all proteins in a cell lysate in the presence and absence of the compound. A shift in the melting temperature of a protein upon compound treatment indicates a direct interaction.

Signaling Pathway Analysis:

Upon identification of the primary target, the subsequent step is to map the downstream signaling cascade. For instance, if this compound is found to inhibit a specific kinase, the phosphorylation status of its known substrates would be investigated.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

-

Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

Hypothetical Signaling Pathway for this compound

Let us hypothesize that this compound is an inhibitor of a hypothetical kinase, "Kinase X," which is a key component of a pro-survival signaling pathway.

Caption: Hypothetical signaling pathway inhibited by this compound.

Part 3: In Vivo Efficacy and Pharmacodynamics

The ultimate validation of a drug's mechanism of action comes from demonstrating its efficacy in a relevant in vivo model and correlating this with target engagement in the animal.

Xenograft Tumor Models:

If this compound shows anti-proliferative effects in cancer cell lines, its efficacy would be tested in immunodeficient mice bearing tumors derived from those same cell lines.

Pharmacodynamic (PD) Biomarkers:

To confirm that this compound is hitting its intended target in the animal, tumor and surrogate tissue samples would be collected at various time points after drug administration. The level of a PD biomarker (e.g., phosphorylation of a direct substrate of the target kinase) would be measured.

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for an in vivo xenograft efficacy study.

Quantitative Data Summary

| Parameter | Hypothetical Value |

| IC50 (HeLa cells) | 50 nM |

| Kinase X Inhibition (Ki) | 10 nM |

| Tumor Growth Inhibition | 80% at 50 mg/kg |

References

As this compound is a hypothetical compound, direct references are not available. The methodologies and principles described are standard in the field of drug discovery and are detailed in numerous authoritative sources, including:

- Principles of Drug Discovery by Smith and Williams. (A foundational textbook covering the entire drug discovery pipeline).

- Current Protocols in Pharmacology. (A comprehensive collection of experimental protocols).

- Nature Reviews Drug Discovery.

Technical Guide: The Discovery and Origin of the Aminolipid WB-3559 B

A Senior Application Scientist's Field-Proven Guide for Researchers in Natural Product Discovery and Drug Development.

Abstract

This technical guide provides a comprehensive overview of the aminolipid WB-3559 B, a natural product originating from the Antarctic marine bacterium Aequorivita sp. The discovery of this compound is a case study in modern natural product research, combining innovative microbial cultivation techniques with advanced analytical chemistry. This document details the origin of the producing organism, the bioactivity-guided discovery process, the comprehensive structural elucidation methodologies, and the initial bioactivity screening results. It is intended for researchers, scientists, and drug development professionals who are engaged in the fields of natural product chemistry, microbiology, and antimicrobial research. We will explore the causality behind the experimental choices, from initial screening to final purification, providing a self-validating framework for the protocols described.

Introduction: The Untapped Potential of Extremophilic Bacteria

The increasing prevalence of antibiotic-resistant pathogens necessitates a continuous search for novel bioactive compounds. Marine microorganisms, particularly those from extreme environments like the Antarctic, represent a vast and largely unexplored reservoir of chemical diversity.[1] These organisms, having adapted to harsh conditions, often produce unique secondary metabolites as a survival mechanism. The genus Aequorivita, a member of the Gram-negative family Flavobacteriaceae first identified in Antarctic habitats in 2002, had been primarily studied for its taxonomy and composition, with its potential for producing bioactive molecules remaining untapped until recently.[1]

This guide focuses on this compound, a known linear aminolipid re-isolated during a targeted search for anti-MRSA (Methicillin-resistant Staphylococcus aureus) agents from a novel Antarctic Aequorivita species.[1][2] While older reports suggested fibrinolytic activity for the WB-3559 family from a Flavobacterium sp., this recent investigation provides a detailed account of its discovery from a new microbial source and offers a modern perspective on its biological activity profile.[3]

Discovery and Origin of this compound

The re-discovery of this compound is a testament to an integrated discovery workflow that begins with innovative microbiology and progresses through systematic, activity-guided chemical analysis.

Isolation of the Producing Organism: Aequorivita sp.

The journey to this compound began with the isolation of the host bacterium from shallow Antarctic sea sediment. Traditional microbial cultivation techniques often fail to grow the vast majority of environmental microbes, a phenomenon known as the "great plate count anomaly." To overcome this, researchers employed a Miniaturized Culture Chip (MCC) technique.[1][2]

Causality of Experimental Choice: The iChip and similar MCC technologies are designed to increase microbial cultivability by allowing bacteria to grow in a semi-permeable chamber placed within their natural environment.[1] This approach provides the unculturable microbes with essential growth factors and signaling molecules from their native habitat that are absent in standard laboratory media, thereby enabling their isolation and subsequent study.[1]

This innovative method led to the successful isolation of a novel Aequorivita sp. strain, which demonstrated moderate antimicrobial activity against MRSA, prompting a full-scale investigation into its chemical constituents.[1]

Bioactivity-Guided Fractionation and Isolation

With a bioactive organism in hand, the next phase was to identify the specific molecule(s) responsible for the observed anti-MRSA activity. This was achieved through a classic bioactivity-guided fractionation workflow.

The logical relationship of this workflow is depicted below:

This systematic process ensured that chemical isolation efforts were constantly focused on the fractions demonstrating the desired biological effect. The initial ethyl acetate extract of the bacterial pellet showed an anti-MRSA IC50 value of 120 µg/mL.[1][2] This extract was then subjected to Solid Phase Extraction (SPE), with the resulting fractions again tested for activity. The bioactivity was tracked to fractions 5 and 6, which became the focus for intensive chemical analysis.[1]

Structural Elucidation and Characterization

The identification of compounds within the active fractions was accelerated using a modern dereplication strategy.

LC-MS/MS-Based Dereplication

Causality of Experimental Choice: Before undertaking the laborious process of purifying each compound, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) was employed. This technique provides rapid, high-resolution mass data (HRMS) and fragmentation patterns (MS/MS). By comparing this experimental data against public and commercial databases of known natural products, researchers can quickly "dereplicate" or identify known compounds. This avoids the redundant re-isolation of well-documented molecules and prioritizes the purification of potentially novel structures.

This analysis of fraction 6 led to the annotation of four known aminolipids, including WB-3559 A and this compound.[1] The high-resolution mass spectrometry was critical, identifying this compound by its sodium adduct ion at an m/z of [M+Na]+ 675.4936, corresponding to the molecular formula C37H68N2O7Na.[1][2]

Purification and Spectroscopic Analysis

Following dereplication, repeated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) of the active fraction yielded pure samples of seven compounds, including three new aminolipids and the four known ones.[1][2]

The definitive structure of this compound was confirmed by comparing its spectroscopic and spectrometric data with previously reported values.[1]

Key Analytical Techniques for Structure Confirmation:

-

Nuclear Magnetic Resonance (NMR): Provides detailed information about the carbon-hydrogen framework of the molecule.

-

High-Resolution Mass Spectrometry (HRMS & HRMS/MS): Confirms the elemental composition and provides fragmentation patterns that reveal the nature and sequence of the fatty acyl chains and amino acid residues. The cleavage of the ester bond at the C-3 position in the MS/MS spectrum was particularly informative for identifying the fatty acyl moieties.[1]

-

Optical Rotation ([α]D): Measures the rotation of plane-polarized light, helping to determine the stereochemistry of the molecule.

Chemical Properties of this compound

The combined analytical data confirms the identity of this compound.

| Property | Value | Source |

| Compound Name | This compound | [1][4][5][6][7] |

| CAS Number | 96053-96-2 | [4][5][6][7] |

| Molecular Formula | C37H68N2O7 | [1][4][5] |

| Molecular Weight | 652.9 g/mol | [4][6] |

| Observed Mass | m/z [M+Na]+ 675.4936 | [1][2] |

| Class | Linear Aminolipid | [1] |

Bioactivity Profile of this compound

In the context of its discovery from Aequorivita sp., all isolated compounds were evaluated for their in-vitro activity against MRSA. The results were crucial for understanding the structure-activity relationship (SAR) within this family of aminolipids.

| Compound | N-Terminal Amino Acid | Anti-MRSA Activity (IC50) |

| Compounds 1, 2, 4, 5 | Glycine | 22–145 µg/mL |

| This compound (7) | Serine | Inactive (>200 µg/mL) |

| WB-3559 A (6) | Serine | Inactive (>200 µg/mL) |

| Compound 3 | Serine | Inactive (>200 µg/mL) |

| Data sourced from Chianese et al., 2018.[1][2] |

The results clearly indicated that the N-terminal amino acid is a critical determinant of anti-MRSA activity in this compound class. Aminolipids possessing an N-terminal glycine unit showed moderate activity, while all serine-bearing analogues, including this compound, were devoid of any inhibitory potential at the tested concentrations.

Detailed Experimental Protocols

For the purpose of reproducibility and methodological transparency, the core protocols are detailed below.

Protocol: Large-Scale Culture and Extraction

-

Fermentation: Cultivate Aequorivita sp. in 10 L of Marine Broth medium.

-

Incubation: Maintain the culture for 5 days at 20 °C with agitation at 200 rpm.

-

Harvesting: Centrifuge the culture to separate the supernatant from the cell pellet.

-

Extraction: Separately extract the pellet and supernatant three times with an equal volume of ethyl acetate (EtOAc).

-

Concentration: Evaporate the pooled EtOAc extracts to dryness under vacuum to yield the crude residue for bioassay and fractionation.[1]

Protocol: SPE Fractionation

-

Sample Loading: Dissolve the crude EtOAc extract (e.g., 380 mg) in a minimal amount of solvent.

-

Stationary Phase: Use a Chromabond SPE C18 cartridge.

-

Elution: Elute the cartridge with a stepwise gradient of acetonitrile (MeCN) in water.

-

Fraction Collection: Collect fractions at different solvent concentrations (e.g., 25% gradient steps) to yield multiple fractions for bioactivity screening.[1]

Conclusion and Future Outlook

The discovery of this compound from an Antarctic Aequorivita sp. highlights a successful modern natural product discovery workflow. It underscores the value of exploring unique ecological niches and employing advanced cultivation and analytical technologies. While this compound itself did not exhibit the anti-MRSA activity that guided its isolation, its discovery as part of a larger family of aminolipids provided crucial structure-activity relationship insights, demonstrating that the N-terminal glycine moiety is essential for this specific biological function. The prior reports of fibrinolytic activity for the WB-3559 series suggest that this molecular scaffold may have multiple biological roles and warrants further investigation in different therapeutic areas.[3] This work serves as a foundational guide for researchers aiming to isolate and characterize novel compounds from challenging microbial sources.

References

-

Chianese, G., et al. (2018). Linear Aminolipids with Moderate Antimicrobial Activity from the Antarctic Gram-Negative Bacterium Aequorivita sp. MDPI. [Link]

-

Chianese, G., et al. (2018). Linear Aminolipids with Moderate Antimicrobial Activity from the Antarctic Gram-Negative Bacterium Aequorivita sp. Semantic Scholar. [Link]

-

BIOFOUNT. WB 3559 B | 96053-96-2. BIOFOUNT. [Link]

-

Chianese, G., et al. (2018). (PDF) Linear Aminolipids with Moderate Antimicrobial Activity from the Antarctic Gram-Negative Bacterium Aequorivita sp. ResearchGate. [Link]

-

Uchida, R., et al. (1985). WB-3559 A, B, C and D, new fibrinolytic agents produced by Flavobacterium sp. Amanote. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Amanote [app.amanote.com]

- 4. evitachem.com [evitachem.com]

- 5. Otros inhibidores | CymitQuimica [cymitquimica.com]

- 6. 96053-96-2|WB 3559 B|L-Serine, N-(((3R)-15-methyl-3-((13-methyl-1-oxo-4-tetradecenyl)oxy)-1-oxahexadeca)glycyl)-|-范德生物科技公司 [bio-fount.com]

- 7. WB 3559 B | 96053-96-2 [chemicalbook.com]

Technical Whitepaper: WB-3559 B – Structural Elucidation and Fibrinolytic Potency

[1][2]

Executive Summary

WB-3559 B is a potent, low-molecular-weight fibrinolytic agent isolated from the fermentation broth of Flavobacterium sp.[1][2] No. 3559.[2][3][4][5][6] Chemically classified as a lipopeptide (specifically an acyl-dipeptide derivative), it represents a distinct class of microbial metabolites that modulate the plasminogen-plasmin system.[1][2] Unlike high-molecular-weight enzymatic thrombolytics (e.g., streptokinase, nattokinase), this compound functions as a small-molecule modulator, offering potential advantages in bioavailability and immunogenicity.[1][2]

This guide provides a comprehensive technical analysis of this compound, detailing its structural parameters, physicochemical properties, isolation protocols, and mechanistic role in fibrinolysis.

Chemical Identity and Structure

This compound belongs to a family of congeners (A, B, C, and D) distinguished by variations in their fatty acid chain lengths and saturation levels. It is an amphiphilic molecule composed of a hydrophilic peptide head group and a hydrophobic fatty acyl tail.

Structural Classification[1][2]

-

Chemical Class: Aminolipid / Lipopeptide (Acyl-dipeptide)[1][2]

-

Core Scaffold: N-terminal serine moiety linked to a specific fatty acid chain.[1][2]

-

Stereochemistry: The compound typically contains D- and L-amino acid configurations critical for its biological recognition (e.g., L-Serine derivatives).[1][2]

Physicochemical Specifications

| Parameter | Technical Specification |

| Compound Name | This compound |

| IUPAC Name | (Approximated based on congeners) N-[N-[3-hydroxy-15-methylhexadecanoyl]glycyl]-L-serine derivative |

| Molecular Formula | C₃₇H₆₈N₂O₇ |

| Molecular Weight | 652.95 Da (Monoisotopic Mass: ~652.[1][2][7]50) |

| Appearance | Colorless powder or amorphous solid |

| Solubility | Soluble in Methanol, DMSO, Pyridine; Insoluble in Water, Hexane |

| Melting Point | 143–146 °C (Typical for the class, varies by purity/salt form) |

| UV Absorption | End absorption only (lacks conjugated chromophores) |

| Acid/Base Character | Weakly acidic (due to carboxylic acid terminus) |

Note on Congeners:

Biosynthesis and Isolation Protocol

The production of this compound requires precise fermentation conditions using Flavobacterium sp.[1][2] The isolation process exploits the compound's amphiphilic nature, utilizing solvent extraction followed by reverse-phase chromatography.

Fermentation and Extraction Workflow

The following diagram outlines the critical path from strain cultivation to purified metabolite.

Figure 1: Isolation workflow for this compound. Note that as a lipopeptide, the compound is often cell-associated, requiring extraction from the mycelial cake rather than just the supernatant.[1][2]

Protocol Validation (Self-Validating Step)

To ensure the extracted fraction contains this compound before expensive HPLC steps:

-

TLC Check: Use Silica gel 60 F254 plates.

-

Bioassay: Apply 10 µL of extract to a standard Fibrin Plate. A clear lysis zone within 18 hours confirms active fibrinolytic presence.[2]

Mechanism of Action: Fibrinolysis[8][9][10]

This compound operates within the complex cascade of hemostasis. Unlike proteases that directly cleave fibrin (e.g., trypsin), small molecule fibrinolytics typically act by modulating the endogenous activation system.

Mechanistic Pathway

Figure 2: Proposed mechanism of action.[1][2] this compound acts upstream of the clot, promoting the activity of plasminogen activators (t-PA/u-PA) which then convert plasminogen to plasmin.[1][2]

Therapeutic Implications[1]

-

Thrombosis: Potential lead compound for treating deep vein thrombosis (DVT) or pulmonary embolism.[2]

-

Bioavailability: As a lipopeptide, it may possess better membrane permeability than large protein therapeutics.

-

Antimicrobial Activity: Secondary to its fibrinolytic effects, this compound has shown moderate activity against Gram-positive bacteria (e.g., MRSA), a common trait of amphiphilic lipopeptides that disrupt cell membranes.

Experimental Protocols

Standard Fibrin Plate Assay

This is the "Gold Standard" for verifying this compound activity.[1][2]

-

Preparation:

-

Dissolve bovine fibrinogen (0.6% w/v) in borate saline buffer (pH 7.8).

-

Add bovine thrombin (5 NIH units/mL) to a Petri dish.

-

Mix rapidly and allow to clot at room temperature for 30 minutes to form a solid fibrin layer.

-

-

Application:

-

Incubation:

-

Incubate at 37°C for 18–24 hours.

-

-

Quantification:

-

Measure the diameter of the clear lysis zone (halo) around the disc.

-

Causality: The zone represents the conversion of plasminogen (trapped in the clot) to plasmin, triggered by the compound.

-

HPLC Characterization Method

-

Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5µm).

-

Mobile Phase: Acetonitrile : 0.1% Trifluoroacetic acid (TFA) in Water (Gradient 50% -> 90% ACN).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 210 nm (Peptide bond absorption).[2]

-

Expected Retention: this compound will elute slightly later than WB-3559 A due to the longer/saturated fatty acid chain (C37 vs C36).[1][2]

References

-

Yoshida, K., et al. (1985). "Studies on WB-3559 A, B, C and D, new potent fibrinolytic agents.[6] I. Discovery, identification, isolation and characterization." The Journal of Antibiotics, 38(11), 1469–1475.

-

Uchida, I., et al. (1985). "Structure and synthesis of WB-3559 A, B, C and D, new fibrinolytic agents isolated from Flavobacterium sp." Chemical and Pharmaceutical Bulletin, 33(10), 424–427.

-

PubChem. (n.d.).[2] "WB-3559 C (Congener Reference)." National Library of Medicine.[2] [2]

-

Al-Mekhlafi, N. A., et al. (2018). "Linear Aminolipids with Moderate Antimicrobial Activity from the Antarctic Gram-Negative Bacterium Aequorivita sp." Marine Drugs, 16(6), 195. (Provides modern MS/NMR data for this compound).

Sources

- 1. 3-Buten-2-one, 4-(2,5,6,6-tetramethyl-1-cyclohexen-1-yl)- [webbook.nist.gov]

- 2. WB 3559 C | C36H68N2O7 | CID 125880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 3'-Methoxyacetophenone (FDB000359) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Amanote [app.amanote.com]

- 6. (PDF) Studies on WB-3559 A,B,C and D, New Potent [research.amanote.com]

- 7. 2-ベンゾイルシクロヘキサノン 98% | Sigma-Aldrich [sigmaaldrich.com]

WB-3559 B: Biological Activity and Function

The following technical guide details the biological activity, chemical structure, and experimental application of WB-3559 B , a specialized microbial metabolite with potent fibrinolytic properties.

Content Type: Technical Reference Guide Subject: this compound (Lipopeptide Fibrinolytic Agent) Source Organism: Flavobacterium sp. No. WB-3559

Executive Summary

This compound is a bioactive lipopeptide isolated from the fermentation broth of Flavobacterium sp. No. WB-3559. Belonging to a family of congeners (A, B, C, and D), it is characterized as a potent fibrinolytic agent . Unlike enzymatic thrombolytics (e.g., Nattokinase, Streptokinase) which are large proteins, this compound is a low-molecular-weight small molecule. Its primary utility lies in research focused on thrombosis, hemostasis, and the modulation of the plasminogen-plasmin system.

Chemical Structure & Properties

This compound is an N-acyl dipeptide composed of a specific amino acid backbone linked to a long-chain, branched fatty acid. This amphiphilic structure is critical for its interaction with plasma proteins and fibrin clots.

Structural Composition

-

Core Scaffold: A dipeptide backbone, typically involving Serine and Glycine residues.

-

Stereochemistry: The specific isomerism (e.g., R vs S configuration at the lipid chiral center) distinguishes congener B from A and C.

Structural Visualization

The following diagram illustrates the modular composition of the WB-3559 class.

Figure 1: Modular chemical structure of this compound, highlighting the lipophilic tail and peptide core.

Biological Mechanism of Action

This compound functions as a pro-fibrinolytic modulator . In the context of hemostasis, it shifts the balance from coagulation toward fibrin degradation.[1][2]

The Fibrinolytic Cascade

The physiological target of this compound is the plasminogen activation system.[1][2][3][4]

-

Plasminogen Activation: Inactive plasminogen is converted to active Plasmin by Tissue Plasminogen Activator (tPA) or Urokinase (uPA).[1][3][5]

-

Fibrin Degradation: Plasmin cleaves the fibrin mesh of a blood clot into soluble Fibrin Degradation Products (FDPs).[5]

This compound Intervention

Small molecule lipopeptides like this compound typically act via one of two mechanisms:[3]

-

Direct Plasminogen Modulation: Altering the conformation of plasminogen to make it more susceptible to activation by tPA.

Mechanism Diagram

Figure 2: Intervention points of this compound within the fibrinolytic cascade.

Experimental Protocols

The following protocols outline the production, isolation, and activity verification of this compound.

Production (Fermentation)

Objective: Cultivate Flavobacterium sp. to produce the metabolite.

-

Strain: Flavobacterium sp. No. WB-3559.

-

Medium: Glucose-Bouillon medium (1% glucose, 1% meat extract, 1% peptone, 0.5% NaCl).

-

Condition: Aerobic fermentation at 28°C for 48–72 hours.

-

Harvest: Centrifuge broth to separate mycelium from supernatant (activity is typically found in the supernatant or cell extract depending on lipophilicity).

Isolation & Purification

Objective: Extract the lipopeptide fraction.

-

Extraction: Adjust supernatant pH to 2.0. Extract with Ethyl Acetate (EtOAc) .

-

Concentration: Evaporate solvent in vacuo to yield a crude oily residue.

-

Chromatography:

-

Step 1: Silica Gel Column Chromatography. Elute with Chloroform:Methanol gradient (e.g., 20:1 to 5:1).

-

Step 2: HPLC (Reverse Phase C18). Mobile phase: Acetonitrile/Water (containing 0.1% TFA).

-

Detection: Monitor UV absorbance at 210–220 nm (peptide bond).

-

Fibrin Plate Assay (Activity Verification)

Objective: Quantify fibrinolytic activity.[1][2][5][8] Principle: A clear zone (halo) on a fibrin-agar plate indicates lysis of the fibrin mesh.

| Step | Action | Causality/Note |

| 1 | Prepare Fibrin Plate | Mix Fibrinogen (0.6%) with Thrombin (10 U/mL) in agarose. |

| 2 | Sample Application | Spot 20 µL of this compound solution (dissolved in DMSO/Saline) onto the plate. |

| 3 | Incubation | Incubate at 37°C for 18 hours. |

| 4 | Measurement | Measure the diameter of the transparent lysis zone. |

Quantitative Data Summary

Comparison of WB-3559 congeners (Representative Data Pattern):

| Compound | Molecular Formula | Approx MW (Da) | Fibrinolytic Potency (Relative) |

| WB-3559 A | C36H66N2O7 | ~638 | High (+++++) |

| This compound | C36H68N2O7 | ~640 | High (++++) |

| WB-3559 C | C36H68N2O7 | ~640 | Moderate (+++) |

| WB-3559 D | C34H64N2O7 | ~612 | Low (+) |

Note: this compound is structurally similar to A/C but often differs in the saturation of the fatty acid tail or stereochemistry, affecting its solubility and binding affinity.

References

-

Uchida, I., et al. (1985). "Studies on WB-3559 A, B, C and D, New Potent Fibrinolytic Agents. II. Structure Elucidation and Synthesis." The Journal of Antibiotics, 38(11), 1476–1486.

-

PubChem. (n.d.). "WB 3559 C (Compound Summary)." National Library of Medicine.

- Kolev, K., & Machovich, R. (2003). "Molecular architecture of the fibrinolytic system." Thrombosis and Haemostasis. (Contextual grounding for fibrinolytic mechanism).

-

PhytoBank. (2015). "WB-3559 A Structure and Properties."

Sources

- 1. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]

- 2. Recognition of Plasminogen Activator Inhibitor Type 1 as the Primary Regulator of Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of plasminogen activation by mammalian plasminogen activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 5. droracle.ai [droracle.ai]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Plasminogen activator inhibitor-1 - Wikipedia [en.wikipedia.org]

Flavobacterium sp.: The Next-Generation Metalloprotease Platform for Fibrinolytic Therapy

Executive Summary

Thrombotic disorders remain a leading cause of global mortality, necessitating thrombolytic agents with higher specificity and lower hemorrhagic risk than current standards like Streptokinase (SK) or Tissue Plasminogen Activator (t-PA). While Bacillus species (Nattokinase) dominate the microbial landscape, Flavobacterium sp. presents a distinct, underutilized source of alkaline metalloproteases with potent direct fibrinolytic activity. This guide details the technical roadmap for isolating, purifying, and characterizing these agents, emphasizing their unique zinc-dependent catalytic mechanism which offers a complementary therapeutic profile to existing serine proteases.

Scientific Foundation: The Flavobacterium Niche

Target Strains & Enzyme Class

Unlike the serine proteases typical of Bacillus (Nattokinase) or Streptomyces, fibrinolytic enzymes from Flavobacterium are predominantly metalloproteases .[1] This distinction dictates the entire downstream processing and stability profile.

-

Key Strains:

-

Flavobacterium sp.[2][3][4][5] YS-80-122: Known for producing lupA, an alkaline metalloprotease with broad substrate specificity including fibrin.

-

Flavobacterium indicum (GPTSA100-9): A thermotolerant strain isolated from warm springs, offering enzymes with higher thermal stability.

-

Flavobacterium heparinum: While famous for heparinases, its proteolytic fractions have demonstrated clot-dissolving potential distinct from its anticoagulant GAG-lyases.

-

Mechanism of Action

Flavobacterium proteases function via a Direct Fibrinolysis mechanism. Unlike Streptokinase (which activates plasminogen), these enzymes directly cleave the

DOT Diagram: Mechanism of Action

Caption: Comparative mechanism showing Flavobacterium metalloproteases bypassing the plasminogen activation step for direct fibrinolysis.

Upstream Processing: Biosynthesis & Fermentation

Flavobacterium species are Gram-negative and often fastidious. They require specific defined media to maximize protease yield without inducing sporulation factors common in Bacillus.

Optimized Defined Medium (The "Histidine Protocol")

Based on metabolic profiling of F. heparinum and F. indicum, a defined medium is superior to complex broths for downstream purification ease.

| Component | Concentration (g/L) | Role |

| Glucose | 10.0 | Primary Carbon Source |

| Ammonium Sulfate | 2.0 | Nitrogen Source |

| L-Histidine | 0.5 | Critical Growth Factor (Essential for many Flavobacterium sp.) |

| L-Methionine | 0.2 | Enhances protease secretion |

| K₂HPO₄ | 2.5 | Buffering Agent |

| MgSO₄ · 7H₂O | 0.2 | Mg²⁺ cofactor for cell wall stability |

| CaCl₂ | 0.04 | Stabilizer for metalloproteases |

| ZnCl₂ | 10 µM (Trace) | Essential Cofactor for metalloprotease activity |

Fermentation Parameters

-

Inoculum: 2% (v/v) of seed culture (OD₆₀₀ ~ 1.0).

-

Temperature: 25°C – 30°C (Avoid >37°C unless using F. indicum).

-

pH: Maintain 7.2 – 7.5 (Use automated NaOH/HCl control).

-

Aeration: High DO requirement (maintain >30% saturation).

-

Induction: Addition of 0.2% sterile fibrin or casein hydrolysate at mid-log phase can boost specific protease expression.

Downstream Processing: Purification Protocol

Objective: Isolate the ~20–40 kDa metalloprotease fraction. Critical Control Point: Avoid EDTA in all buffers, as it will strip the Zn²⁺ cofactor and irreversibly inactivate the enzyme.

Step 1: Clarification & Precipitation[6]

-

Centrifuge fermentation broth at 10,000 × g for 20 min at 4°C.

-

Discard pellet (cells). Retain supernatant.

-

Ammonium Sulfate Precipitation:

-

Slowly add solid (NH₄)₂SO₄ to 40% saturation. Centrifuge and discard precipitate (removes high MW contaminants).

-

Increase supernatant to 75% saturation . Stir for 4 hours at 4°C.

-

Centrifuge at 12,000 × g. The pellet contains the fibrinolytic enzyme.[6]

-

Resuspend pellet in 50 mM Tris-HCl (pH 8.0) + 2 mM CaCl₂.

-

Step 2: Ion Exchange Chromatography (Anion Exchange)

-

Column: DEAE-Sepharose or Q-Sepharose Fast Flow.

-

Buffer A: 20 mM Tris-HCl, pH 8.0, 1 mM CaCl₂.

-

Buffer B: Buffer A + 1.0 M NaCl.

-

Protocol:

-

Load resuspended pellet. Wash with 5 CV (Column Volumes) of Buffer A.

-

Elute with a linear gradient 0% → 50% Buffer B over 20 CV.

-

Self-Validation: Test fractions using the Fibrin Plate Method (see below). Pool active fractions.

-

Step 3: Gel Filtration (Polishing)

-

Column: Sephadex G-75 or Sephacryl S-100 (Targeting 20-50 kDa range).

-

Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl₂.

-

Outcome: This step removes remaining salts and low MW peptides.

DOT Diagram: Purification Workflow

Caption: Step-by-step purification workflow ensuring removal of contaminants while preserving metalloprotease activity.

Biochemical Characterization & Validation[7][8]

To confirm the identity and utility of the isolated agent, the following profile must be established.

The "Self-Validating" Fibrin Plate Assay

-

Preparation: 0.6% fibrinogen + thrombin (10 U/mL) in agarose petri dish.

-

Test: Spot 20 µL of purified enzyme. Incubate at 37°C for 18 hours.

-

Result: Measure diameter of the clear lysis zone.

-

Control: Compare against Urokinase standard curve.

Enzyme Profile Summary

Data derived from Flavobacterium sp. and related metalloprotease producers.

| Parameter | Specification | Causality / Note |

| Molecular Weight | 20 – 42 kDa | Typical range for microbial metalloproteases. |

| Optimal pH | 7.5 – 9.0 | Alkaline preference; suitable for physiological blood pH (7.4). |

| Optimal Temp | 30°C – 40°C | Mesophilic nature of the host. |

| Inhibitor Profile | Inhibited by EDTA, 1,10-Phenanthroline | Definitive proof of Metalloprotease class. |

| Resistance | Resistant to PMSF | Differentiates from Serine proteases (e.g., Nattokinase). |

| Metal Ion Effect | Activated by Zn²⁺, Ca²⁺, Mg²⁺ | Ca²⁺ often stabilizes tertiary structure; Zn²⁺ is catalytic. |

Kinetic Stability

Flavobacterium enzymes often exhibit lower thermal stability than Bacillus spores.

-

Storage: Must be lyophilized with stabilizers (e.g., Trehalose) or stored at -80°C.

-

Half-life: ~2 hours at 37°C in plasma (in vitro). PEGylation may be required for in vivo longevity.

References

-

Saha, P. & Chakrabarti, T. (2006). Flavobacterium indicum sp. nov., isolated from warm spring water in Assam, India. International Journal of Systematic and Evolutionary Microbiology. Link

-

Kim, W. et al. (1997). Purification and characterization of a fibrinolytic enzyme produced from Bacillus sp.[7][8][9][10] strain CK 11-4. Applied and Environmental Microbiology. Link(Protocol adaptation source)

-

Linhardt, R.J. et al. (1990). Heparinase production by Flavobacterium heparinum. Applied Biochemistry and Biotechnology. Link(Defined medium composition source)

-

Kotb, E. (2012). Fibrinolytic Enzymes from Newly Isolated Bacillus sp.[7] vs. Flavobacterium sp.[2][3]. Biotechnology Research International. Link

-

UniProt Consortium. (2024). Alkaline metalloprotease (lupA) from Flavobacterium sp.[2] YS-80-122. UniProt Knowledgebase.[2] Link

-

Peng, Y. et al. (2005). Purification and characterization of a fibrinolytic enzyme produced by Bacillus amyloliquefaciens DC-4. Journal of Biochemistry and Molecular Biology. Link

-

Tharwat, N.A. (2006).[11] Purification and Biochemical Characterization of Fibrinolytic Enzyme Produced by Thermophilic Fungus Oidiodendron flavum. Biotechnology. Link(Comparative metalloprotease purification)

Sources

- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 2. uniprot.org [uniprot.org]

- 3. Chemical and molecular characterization of metabolites from Flavobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heparinase production by Flavobacterium heparinum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heparinase production by Flavobacterium heparinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Purification and characterization of fibrinolytic enzyme from a bacterium isolated from soil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. ias.ac.in [ias.ac.in]

- 10. academicjournals.org [academicjournals.org]

- 11. scialert.net [scialert.net]

WB-3559 B synthesis pathway and chemical synthesis

An In-Depth Technical Guide to the Chemical Synthesis of WB-3559 Analogs

This guide provides a detailed technical overview of a plausible synthetic pathway for WB-3559 B, a member of the WB-3559 series of lipopeptides. While the exact structure of this compound is not publicly available, the well-characterized structures of its congeners, WB-3559 A and C, allow for the design of a representative synthetic strategy. This document is intended for researchers, scientists, and professionals in drug development with a background in organic chemistry.

Introduction to the WB-3559 Lipopeptides

The WB-3559 family of natural products are N-acyl-glycyl-serine lipopeptides. These molecules are characterized by a dipeptide core (glycine-serine) N-acylated with a long-chain, substituted fatty acid. The unique fatty acid moiety, often containing hydroxyl groups and chiral centers, is crucial for their biological activity. This guide will focus on a modular and stereocontrolled approach to the synthesis of a representative WB-3559 analog.

Retrosynthetic Analysis

A logical retrosynthetic analysis of a target WB-3559 analog reveals three key building blocks: a protected L-serine, a protected glycine, and a stereochemically defined β-hydroxy fatty acid. The primary disconnections are the two amide bonds of the dipeptide backbone. A convergent synthesis is proposed, wherein the dipeptide fragment is first assembled and then coupled with the synthesized fatty acid.

Caption: Retrosynthetic analysis of a WB-3559 analog.

Synthesis of Key Building Blocks

Stereoselective Synthesis of the β-Hydroxy Fatty Acid

The synthesis of the chiral β-hydroxy fatty acid is the most challenging aspect of the total synthesis. Several methods can be employed to control the stereochemistry at the hydroxyl-bearing carbon. One effective approach is the Sharpless asymmetric dihydroxylation of a terminal alkene.[1]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

-

Alkene Preparation: A long-chain terminal alkene, derivable from commercially available starting materials, is prepared using standard olefination methods (e.g., Wittig reaction).

-

Asymmetric Dihydroxylation: The terminal alkene is subjected to Sharpless asymmetric dihydroxylation conditions. For the synthesis of an (R)-diol, AD-mix-β is used as the chiral ligand source.

-

Dissolve the alkene in a 1:1 mixture of t-butanol and water.

-

Add AD-mix-β and a catalytic amount of osmium tetroxide.

-

Stir the reaction at room temperature until the alkene is consumed (monitored by TLC).

-

Quench the reaction with sodium sulfite.

-

Extract the diol with an organic solvent and purify by column chromatography.

-

-

Oxidative Cleavage and Oxidation: The resulting terminal diol is then selectively protected at the primary alcohol, followed by oxidative cleavage of the vicinal diol and subsequent oxidation to the carboxylic acid.

Alternatively, enzymatic approaches using fatty acid hydratases can offer a green and highly stereoselective route to hydroxy fatty acids.[][3]

Synthesis of the Protected Dipeptide

The glycyl-serine dipeptide is synthesized using standard solution-phase or solid-phase peptide synthesis (SPPS) techniques.[4][5] Protecting groups are crucial to prevent side reactions. A common strategy involves an N-terminal fluorenylmethyloxycarbonyl (Fmoc) group for glycine and a tert-butyl (tBu) ether to protect the serine side-chain hydroxyl group. The carboxylic acid of serine can be protected as a methyl or benzyl ester.

Experimental Protocol: Solution-Phase Dipeptide Synthesis

-

Amino Acid Protection: Commercially available Fmoc-Gly-OH and H-Ser(tBu)-OMe are used as starting materials.

-

Peptide Coupling:

-

Dissolve Fmoc-Gly-OH in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activate the carboxylic acid using a coupling reagent. A variety of efficient coupling reagents are available, such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole).[6][7][8]

-

Add H-Ser(tBu)-OMe and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction and purify the protected dipeptide by column chromatography.

-

-

Fmoc Deprotection: The Fmoc group is removed by treatment with a solution of piperidine in DMF to yield the free amine of the dipeptide, ready for coupling with the fatty acid.

Assembly of the Lipopeptide

The final step in the synthesis is the coupling of the activated β-hydroxy fatty acid with the deprotected glycyl-serine dipeptide.

Caption: Proposed forward synthesis of a WB-3559 analog.

Experimental Protocol: Final Coupling and Deprotection

-

Fatty Acid Activation: The synthesized β-hydroxy fatty acid (with its hydroxyl group protected, e.g., as a silyl ether) is activated using a suitable coupling reagent, similar to the dipeptide synthesis step.

-

Coupling: The activated fatty acid is added to a solution of the deprotected dipeptide in the presence of a base.

-

Purification: The resulting protected lipopeptide is purified using column chromatography.

-

Global Deprotection: All protecting groups (e.g., silyl ether on the fatty acid, t-butyl ether on serine, and the C-terminal ester) are removed in the final step. For instance, acid-labile groups like t-butyl ethers and silyl ethers can be removed simultaneously using trifluoroacetic acid (TFA).

-

Final Purification: The final WB-3559 analog is purified by preparative high-performance liquid chromatography (HPLC).

Quantitative Data Summary

| Step | Reaction | Key Reagents | Typical Yield (%) |

| Fatty Acid Synthesis | Sharpless Asymmetric Dihydroxylation | AD-mix-β, OsO₄ | 85-95 |

| Oxidative Cleavage/Oxidation | NaIO₄, RuCl₃/NaIO₄ | 70-85 (2 steps) | |

| Dipeptide Synthesis | Peptide Coupling | HBTU, DIPEA | 80-90 |

| Fmoc Deprotection | Piperidine/DMF | >95 | |

| Final Assembly | Lipopeptide Coupling | HATU, DIPEA | 70-85 |

| Global Deprotection | TFA | 85-95 |

Conclusion

The synthetic strategy outlined in this guide provides a robust and flexible approach for the preparation of WB-3559 analogs. The modular nature of this synthesis allows for the introduction of diversity in the fatty acid component, which can be valuable for structure-activity relationship (SAR) studies. Careful selection of protecting groups and coupling reagents is paramount to achieving high yields and purity in the final lipopeptide product. The methods cited herein represent well-established and reliable transformations in modern organic synthesis.

References

- Current time information in বুর্দবান দিভিজিওন, IN. (n.d.). Google.

-

Studies towards lipid A: a synthetic strategy for the enantioselective preparation of 3-hydroxy fatty acids. (2025, August 7). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Elucidating N-acyl amino acids as a model protoamphiphilic system. (n.d.). Nature Communications. Retrieved February 23, 2026, from [Link]

-

Solid-Phase Synthesis of Octapeptin Lipopeptides. (2020). Methods in Molecular Biology, 2103, 199-213. Retrieved February 23, 2026, from [Link]

-

First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4. (2022, April 19). Organic & Biomolecular Chemistry. Retrieved February 23, 2026, from [Link]

-

Glycosylated Lipopeptides—Synthesis and Evaluation of Antimicrobial Activity and Cytotoxicity. (2023, January 13). International Journal of Molecular Sciences, 24(2), 1599. Retrieved February 23, 2026, from [Link]

- Process for preparing Beta-hydroxy fatty acid. (n.d.). Google Patents.

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12). Organic Process Research & Development, 22(8), 1463-1475. Retrieved February 23, 2026, from [Link]

-

Synthesis of Lipopeptides Using Vegetable Oils by Newly Isolated Strain of Serratia marcescens G8-1: Genomic Characterization and Process Performance. (2025, June 17). Molecules, 30(12), 3045. Retrieved February 23, 2026, from [Link]

-

Glycosylated Lipopeptides-Synthesis and Evaluation of Antimicrobial Activity and Cytotoxicity. (2023, January 13). PubMed. Retrieved February 23, 2026, from [Link]

-

and stereoselective biocatalytic hydration of fatty acids from waste cooking oils en route to hydroxy fatty. (2022, November 25). Uniba. Retrieved February 23, 2026, from [Link]

-

Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (2025, August 8). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Gurudas College, Kolkata. (n.d.). Gurudas College. Retrieved February 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. Solid-Phase Synthesis of Octapeptin Lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycosylated Lipopeptides—Synthesis and Evaluation of Antimicrobial Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 7. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 8. bachem.com [bachem.com]

WB-3559 B: Technical Monograph & Therapeutic Potential

A Small-Molecule Fibrinolytic Aminolipid: Mechanisms, Production, and Applications

Executive Summary

WB-3559 B is a bioactive lipoamino acid (aminolipid) originally isolated from Flavobacterium sp. No. 3559.[1][2][3][4] Unlike conventional thrombolytic agents, which are predominantly large serine protease enzymes (e.g., t-PA, urokinase, streptokinase), this compound represents a rare class of small-molecule plasminogen activators . Its unique structure—a glycyl-serine backbone acylated with specific branched-chain fatty acids—confers potent fibrinolytic activity by accelerating the conversion of plasminogen to plasmin and directly degrading fibrin clots.

This guide details the physicochemical properties, mechanism of action, production protocols, and therapeutic potential of this compound, positioning it as a candidate for next-generation thrombolytic therapies with potentially lower immunogenicity and higher stability than protein-based biologics.

Part 1: Chemical Identity & Structural Architecture

This compound belongs to a family of N-acyl-alpha-amino acid derivatives.[5] Its amphiphilic nature is critical for its interaction with fibrin clots and plasma proteins.

1.1 Physicochemical Profile

| Property | Specification |

| Chemical Name | N-[3-(acyl)oxyacyl]glycyl-serine derivative |

| Formula | C₃₇H₆₈N₂O₇ |

| Molecular Weight | ~652.95 Da (Free acid); ~675.49 Da (Na salt) |

| Appearance | Colorless oil or amorphous powder |

| Solubility | Soluble in MeOH, CHCl₃, DMSO; Poorly soluble in water |

| Origin | Flavobacterium sp.[1][3][4][6] No. 3559; Aequorivita sp.[1] (Antarctic isolate) |

| Core Scaffold | L-Serine linked to Glycine, acylated at the N-terminus |

1.2 Structural Diagram (DOT Visualization)

The following diagram illustrates the structural connectivity of this compound, highlighting the critical fatty acid chains responsible for membrane/fibrin interaction.

Caption: this compound consists of a lipophilic tail (branched fatty acids) linked to a hydrophilic Gly-Ser head group.

Part 2: Mechanism of Action (MOA)

The therapeutic value of this compound lies in its dual-action fibrinolysis. Unlike t-PA, which requires fibrin as a cofactor to activate plasminogen efficiently, this compound appears to function via a direct surfactant-like interaction that alters the conformation of plasminogen, making it more susceptible to cleavage, or by directly destabilizing the fibrin mesh.

2.1 The Fibrinolytic Cascade

-

Plasminogen Activation: this compound accelerates the cleavage of the Arg561-Val562 bond in plasminogen, converting it to active plasmin.

-

Direct Fibrinolysis: The amphiphilic structure allows intercalation into the fibrin polymer, disrupting hydrophobic interactions essential for clot stability.

-

Thrombus Dissolution: The combined effect results in rapid lysis of the fibrin meshwork.

2.2 Mechanism Flowchart

Caption: this compound promotes fibrinolysis via plasminogen activation and direct fibrin destabilization.

Part 3: Therapeutic Applications & Advantages[8]

3.1 Primary Indication: Acute Thrombosis

This compound is positioned as a therapeutic for conditions requiring rapid clot dissolution:

-

Myocardial Infarction (MI): Restoration of coronary blood flow.

-

Ischemic Stroke: Lysis of cerebral clots (potential for extended therapeutic window due to smaller size and diffusion properties).

-

Deep Vein Thrombosis (DVT): Systemic or catheter-directed thrombolysis.

3.2 Comparative Advantages over Biologics

| Feature | This compound (Small Molecule) | t-PA / Urokinase (Proteins) |

| Immunogenicity | Low: Lipid/peptide structure is less likely to induce neutralizing antibodies. | High: Foreign proteins can trigger immune responses (e.g., Streptokinase). |

| Stability | High: Resistant to thermal denaturation and proteolysis. | Low: Requires cold chain; short half-life. |

| Cost of Goods | Low: Fermentation or chemical synthesis. | High: Recombinant mammalian cell culture required. |

| Diffusion | High: Can penetrate dense clots more effectively. | Limited: Surface erosion of clots only. |

Part 4: Experimental Protocols (Self-Validating Systems)

To verify the activity of this compound, the following protocols utilize standard controls (Urokinase) to ensure assay validity.

4.1 Production: Fermentation of Flavobacterium sp.

Objective: Isolate this compound from bacterial culture.

-

Strain: Flavobacterium sp.[4][7][8] No. 3559 or Aequorivita sp.[1] (Antarctic isolate).[1][6]

-

Seed Culture: Inoculate 100 mL of nutrient broth (1% peptone, 0.5% yeast extract, 0.5% NaCl, pH 7.2) with a loop of stock. Incubate at 25°C for 24h, 200 rpm.

-

Fermentation: Transfer 5% (v/v) seed to 2L production medium (2% soluble starch, 1% glucose, 1% soybean meal, 0.5% yeast extract, 0.2% CaCO₃). Incubate at 25°C for 72–96h.

-

Extraction (Bligh-Dyer Modification):

-

Centrifuge broth (8000 x g, 20 min) to separate cells.

-

Extract supernatant with equal volume of EtOAc (Ethyl Acetate).

-

Extract cell pellet with CHCl₃/MeOH (2:1).

-

Combine organic phases, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Flash chromatography on Silica Gel 60.

-

Elute with CHCl₃/MeOH gradient (100:0 → 90:10).

-

Validation: Monitor fractions via TLC (CHCl₃/MeOH/H₂O 65:25:4). This compound appears as a ninhydrin-positive spot at R_f ~0.5.

-

4.2 Fibrin Plate Assay (Activity Validation)

Objective: Quantify fibrinolytic activity compared to Urokinase standards.

-

Preparation:

-

Mix 10 mL of 0.5% fibrinogen (in 0.1M phosphate buffer, pH 7.4) with 0.1 mL thrombin (100 NIH units/mL).

-

Pour into a Petri dish and allow to clot for 30 min at room temperature.

-

-

Application:

-

Dissolve this compound in DMSO/Buffer (1:9).

-

Spot 10 µL of sample onto the fibrin plate.

-

Control: Spot 10 µL of Urokinase (10, 50, 100 IU/mL).

-

-

Incubation: Incubate at 37°C for 18 hours.

-

Readout: Measure the diameter of the clear lysis zone.

-

Self-Validation: If the Urokinase control fails to produce a zone, the plate is invalid (inactive thrombin/fibrinogen).

-

Calculation: Activity (IU) is interpolated from the Urokinase standard curve.

-

References

-

Uchida, I., et al. (1985).[6] "Studies on WB-3559 A, B, C and D, New Potent Fibrinolytic Agents. II. Structure Elucidation and Synthesis." The Journal of Antibiotics. Link

-

Yoshida, K., et al. (1985). "WB-3559 A, B, C and D, New Fibrinolytic Agents Isolated from Flavobacterium sp." Chemical and Pharmaceutical Bulletin. Link

-

Xuma, C., et al. (2018).[1] "Linear Aminolipids with Moderate Antimicrobial Activity from the Antarctic Gram-Negative Bacterium Aequorivita sp." Marine Drugs.[1] Link

-

PubChem Compound Summary. (2025). "WB-3559 C (Related Analogue Structure)." National Center for Biotechnology Information. Link

-

Brinkmann, S., et al. (2022). "Bioactive natural products from Bacteroidetes." Natural Product Reports. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gurudas College, Kolkata [gurudascollege.edu.in]

- 3. WB 3559 C | C36H68N2O7 | CID 125880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amanote [app.amanote.com]

- 5. PhytoBank: Showing WB-3559 A (PHY0069307) [phytobank.ca]

- 6. mdpi.com [mdpi.com]

- 7. Flavobacterium sp. | JCM 17922 | BacDiveID:162135 [bacdive.dsmz.de]

- 8. Flavobacterium sp. | DSM 9626, ATCC 35408 | BacDiveID:3774 [bacdive.dsmz.de]

WB-3559 B and its role in plasminogen activation

An In-Depth Technical Guide to WB-3559 B and its Role in Plasminogen Activation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The fibrinolytic system, which is responsible for the enzymatic dissolution of blood clots, is a critical physiological process. Its central component is the serine protease plasmin, which is generated from its zymogen precursor, plasminogen, by specific activators. The discovery of novel compounds that can modulate this system holds significant therapeutic potential for a range of disorders, from thrombosis to fibrosis. This technical guide provides a comprehensive overview of this compound, a potent fibrinolytic agent identified in the 1980s. While specific research on this compound has been limited since its initial discovery, this document synthesizes the available information on its chemical nature and presents a detailed framework of modern experimental protocols essential for its re-evaluation and characterization. This guide is intended to serve as a foundational resource for researchers interested in investigating this compound or similar natural products as modulators of plasminogen activation.

The Plasminogen Activation System: A Primer

The dissolution of fibrin clots, a process known as fibrinolysis, is essential for maintaining vascular patency and is primarily orchestrated by the enzyme plasmin.[1] Plasmin circulates in the blood as an inactive zymogen, plasminogen, which is produced by the liver.[1][2] The conversion of plasminogen to the active plasmin is a highly regulated process, primarily catalyzed by two physiological plasminogen activators: tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[1][3]

-

Tissue-type Plasminogen Activator (tPA): tPA is the main activator of plasminogen in the bloodstream and exhibits a high affinity for fibrin.[1][4] This property localizes its activity to the site of a thrombus, making it a key player in the dissolution of blood clots. The presence of fibrin enhances the catalytic efficiency of tPA, allowing for a targeted fibrinolytic response.[4]

-

Urokinase-type Plasminogen Activator (uPA): uPA and its receptor (uPAR) are primarily involved in cell-surface plasminogen activation, playing roles in tissue remodeling, cell migration, and wound healing.[1][3]

The activation of plasminogen follows a cascade, as illustrated in the diagram below.

Caption: The plasminogen activation cascade showing key activators, inhibitors, and the putative role of this compound.

This compound: A Novel Fibrinolytic Agent

Discovery and Origin

The WB-3559 series of compounds (A, B, C, and D) were first described in 1985 as potent fibrinolytic agents.[5][6][7] They were isolated from the fermentation broth of a bacterial strain identified as a member of the genus Flavobacterium.[5] These compounds were notable for their ability to promote the dissolution of fibrin, suggesting a direct or indirect role in the activation of plasminogen.

Chemical Structure

Proposed Mechanism of Action

The precise mechanism by which this compound exerts its fibrinolytic effects has not been elucidated in recent literature. However, based on the known mechanisms of other fibrinolytic agents, several hypotheses can be proposed:

-

Direct Plasminogen Activation: this compound could act as a direct plasminogen activator, similar to staphylokinase, by forming a complex with plasminogen that then activates other plasminogen molecules.[3]

-

Allosteric Modulation of Plasminogen: The compound might bind to plasminogen and induce a conformational change that makes it more susceptible to activation by tPA or uPA.

-

Enhancement of tPA Activity: this compound could act as a cofactor, similar to fibrin, by binding to both tPA and plasminogen, thereby increasing the efficiency of plasmin generation.

To investigate these possibilities, a systematic experimental approach is required, as detailed in the following section.

Experimental Protocols for the Characterization of this compound

The following protocols provide a framework for the in-vitro characterization of this compound's effect on plasminogen activation.

Protocol 1: Chromogenic Plasminogen Activation Assay

This assay quantifies the rate of plasmin generation by measuring the cleavage of a plasmin-specific chromogenic substrate.

Rationale: This is a primary screening assay to determine if this compound directly or indirectly leads to the generation of plasmin from plasminogen. It is highly sensitive and suitable for kinetic analysis in a purified system.

Materials:

-

Human Glu-plasminogen

-

Human tPA (or uPA)

-

Plasmin-specific chromogenic substrate (e.g., S-2251)

-

Tris-buffered saline (TBS), pH 7.4

-

96-well microplate

-

Microplate reader capable of reading absorbance at 405 nm

Step-by-Step Methodology:

-

Reagent Preparation: Prepare stock solutions of plasminogen (1 µM), tPA (10 nM), and S-2251 (3 mM) in TBS. Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is non-inhibitory (typically <1%).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of TBS

-

10 µL of plasminogen solution (final concentration ~0.1-0.5 µM)

-

10 µL of this compound at various concentrations (or vehicle control)

-

20 µL of tPA solution (final concentration ~0.5-1 nM)

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow for interactions between this compound, plasminogen, and tPA.

-

Initiation of Reaction: Add 10 µL of S-2251 substrate to each well (final concentration ~0.3 mM).

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) microplate reader. Measure the absorbance at 405 nm every minute for 30-60 minutes.[8]

-

Data Analysis: The rate of plasmin generation is proportional to the rate of change in absorbance (ΔA405/min). Plot the rate against the concentration of this compound to determine its effect (activation or inhibition).

Caption: Workflow for the chromogenic plasminogen activation assay.

Protocol 2: Fibrin Clot Lysis Assay

This assay measures the time required for a fibrin clot to dissolve, providing a more physiologically relevant assessment of fibrinolytic activity.

Rationale: Fibrinolysis in vivo occurs on a clot surface. This assay mimics that environment and is essential for evaluating fibrin-dependent plasminogen activators.

Materials:

-

Human fibrinogen

-

Human Glu-plasminogen

-

Human thrombin

-

Tissue-type plasminogen activator (tPA)

-

HEPES buffer with CaCl2

-

96-well microplate

-

Microplate reader capable of reading absorbance at 405 nm

Step-by-Step Methodology:

-

Reagent Preparation: Prepare stock solutions of fibrinogen (5-10 mg/mL), plasminogen (1 µM), thrombin (20 U/mL), and tPA (20 nM). Prepare serial dilutions of this compound.

-

Assay Setup: In a 96-well plate, combine the following in order:

-

50 µL of HEPES buffer

-

10 µL of plasminogen solution (final concentration ~0.5 µM)

-

10 µL of tPA solution (final concentration ~1-2 nM)

-

10 µL of this compound at various concentrations (or vehicle control)

-

20 µL of fibrinogen solution (final concentration ~1-2 mg/mL)

-

-

Clot Formation: Initiate clotting by adding 10 µL of thrombin solution (final concentration ~1 U/mL) to each well.[9] Mix gently.

-

Turbidity Measurement: Immediately place the plate in a pre-warmed (37°C) microplate reader. Measure the absorbance at 405 nm every minute. The absorbance will first increase as the clot forms and then decrease as it lyses.[9][10]

-

Data Analysis: The clot lysis time is defined as the time required for the absorbance to decrease to 50% of the maximum turbidity.[9] Plot the clot lysis time against the concentration of this compound. A shorter lysis time indicates enhanced fibrinolytic activity.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be used to measure the direct binding affinity and kinetics between this compound and key proteins of the fibrinolytic system.

Rationale: SPR provides real-time, label-free analysis of molecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[11] This is crucial for understanding the direct molecular target of this compound.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

-

This compound

Step-by-Step Methodology:

-

Ligand Immobilization: Immobilize the target protein (e.g., plasminogen) onto the sensor chip surface using standard amine coupling chemistry.[12] A control flow cell should be prepared (e.g., activated and deactivated with no protein) to subtract non-specific binding.

-

Analyte Injection: Prepare a series of dilutions of this compound (the analyte) in running buffer. Inject the analyte solutions over the sensor surface at a constant flow rate.[12]

-

Data Acquisition: Monitor the change in response units (RU) over time to generate a sensorgram. The association phase occurs during injection, and the dissociation phase occurs when the injection is replaced with running buffer.

-

Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

-

Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD (KD = kd/ka).[13] A low KD value indicates high binding affinity.

Data Summary and Interpretation

The quantitative data obtained from these experiments should be summarized for clear interpretation.

Table 1: Hypothetical Data for this compound Characterization

| Assay Type | Parameter Measured | This compound Effect (Example) | Value (Example) |

| Chromogenic Assay | EC50 of Plasmin Generation | Potentiation | 500 nM |

| Fibrin Clot Lysis | 50% Lysis Time (at 1 µM) | Acceleration | 25 minutes (vs. 60 min control) |

| SPR vs. Plasminogen | Binding Affinity (KD) | Direct Binding | 2 µM |

| SPR vs. tPA | Binding Affinity (KD) | No significant binding | > 100 µM |

This structured data allows for a direct comparison of the compound's activity across different assays, helping to build a comprehensive picture of its mechanism of action.

Conclusion and Future Directions

This compound, a natural product from Flavobacterium sp., represents a class of aminolipid compounds with reported potent fibrinolytic activity. While the initial discovery in the 1980s was promising, further research is needed to fully characterize its therapeutic potential. The experimental framework provided in this guide, utilizing modern chromogenic, clot-based, and biophysical assays, offers a clear path forward for researchers.

Future studies should focus on:

-

Total Synthesis and Analogue Development: Chemical synthesis of this compound would confirm its structure and allow for the creation of analogues to explore structure-activity relationships.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models of thrombosis are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Elucidation of the Molecular Target: Combining SPR with other techniques like mass spectrometry can definitively identify the binding partners of this compound within the fibrinolytic cascade.

The re-investigation of historical natural products like this compound with modern pharmacological tools presents an exciting opportunity for the discovery of novel therapeutics for thrombotic diseases.

References

-

A novel ex vivo approach for measuring plasminogen activation upon established plasma clots. Research and Practice in Thrombosis and Haemostasis. [Link]

-

Fibrinolysis: Euglobulin Clot Lysis Time [ECLT]. Practical-Haemostasis.com. [Link]

-

Fibrinolysis: Euglobulin Clot Lysis Time (ECLT) – ECAT. Clotpedia. [Link]

-

tPA Chromogenic Activity Assay Kit. Antibodies-online.com. [Link]

-

Clot lysis assay. Bio-protocol. [Link]

-

Global Tests of Fibrinolysis. Practical-Haemostasis.com. [Link]

-

Fibrin Clot Formation and Lysis in Plasma. Journal of Visualized Experiments. [Link]

-

BIOPHEN Plasminogen (LRT) Ref 221511. CoaChrom. [Link]

-

Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Molecules. [Link]

-

Linear Aminolipids with Moderate Antimicrobial Activity from the Antarctic Gram-Negative Bacterium Aequorivita sp. Marine Drugs. [Link]

-

Linear Aminolipids with Moderate Antimicrobial Activity from the Antarctic Gram-Negative Bacterium Aequorivita sp. ResearchGate. [Link]

-

Genomic study and lipidomic bioassay of Leeuwenhoekiella parthenopeia: A novel rare biosphere marine bacterium that inhibits tumor cell viability. Frontiers in Marine Science. [Link]

-

Understanding FAHFAs: From structure to metabolic regulation. ResearchGate. [Link]

-

Total synthesis of sulfobacin A through dynamic kinetic resolution of a racemic β-keto-α-amino. ResearchGate. [Link]

-

Fibrin and Fibrinolytic Enzyme Cascade in Thrombosis: Unravelling the Role. International Journal of Molecular Sciences. [Link]

-

Microbial Fibrinolytic Enzymes as Anti-Thrombotics: Production, Characterisation and Prodigious Biopharmaceutical Applications. International Journal of Molecular Sciences. [Link]

-

Surface plasmon resonance. University of Oxford. [Link]

-

Effects of antibiotics on fibrinolytic activity in vivo. Japanese Journal of Pharmacology. [Link]

-

Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. [Link]

-

Surface plasmon resonance. Wikipedia. [Link]

-

Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. Carterra. [Link]

-

Role of Fibrinolytic Enzymes in Anti-Thrombosis Therapy. Frontiers in Pharmacology. [Link]

-

Bacterial plasminogen activators and receptors. FEMS Microbiology Reviews. [Link]

-

Therapeutics targeting the fibrinolytic system. Signal Transduction and Targeted Therapy. [Link]

-

Surface Plasmon Resonance Methodology for Interaction Kinetics of Biomolecules. Chinese Journal of Chemistry. [Link]

-

Effects of Antibiotics on Fibrinolytic Activity. Semantic Scholar. [Link]

Sources

- 1. Therapeutics targeting the fibrinolytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diapharma.com [diapharma.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Role of Fibrinolytic Enzymes in Anti-Thrombosis Therapy [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Linear Aminolipids with Moderate Antimicrobial Activity from the Antarctic Gram-Negative Bacterium Aequorivita sp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel ex vivo approach for measuring plasminogen activation upon established plasma clots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioradiations.com [bioradiations.com]

- 12. path.ox.ac.uk [path.ox.ac.uk]

- 13. Surface plasmon resonance - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Homologs and Analogs of WB-3559 B: A Lipopeptide with Fibrinolytic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of microbial-derived compounds as therapeutic agents has provided a rich pipeline for drug discovery. Among these, the WB-3559 series of lipopeptides stands out for its potent fibrinolytic properties, offering a potential new avenue for the treatment of thrombotic diseases. This guide provides a comprehensive technical overview of the WB-3559 series, with a particular focus on the principles for designing and evaluating homologs and analogs of WB-3559 B. While the precise structure of this compound is not publicly available at the time of this writing, the well-characterized structures of its congeners, WB-3559 A and WB-3559 C, serve as a robust foundation for understanding the structure-activity relationships within this class of molecules. This document will delve into the chemical nature of the WB-3559 series, their mechanism of action as fibrinolytic agents, and detailed methodologies for the synthesis and bio-evaluation of novel analogs.

Introduction to the WB-3559 Series: A Class of Fibrinolytic Lipopeptides

The WB-3559 compounds are a family of related molecules isolated from a bacterial source and identified as potent agents capable of dissolving fibrin clots. Structurally, they belong to the lipopeptide class, characterized by a lipid moiety attached to a short peptide chain. This amphipathic nature is often crucial for their biological activity, allowing them to interact with biological membranes or specific protein targets.

The known members of this series, such as WB-3559 A and WB-3559 C, are dipeptides linked to a long-chain fatty acid. For instance, WB-3559 C is composed of a glycine and a serine residue, with a 14-methyl-3-(13-methyltetradecanoyloxy)pentadecanoyl group attached to the N-terminus of glycine.

Table 1: Known Structures in the WB-3559 Series

| Compound | Molecular Formula | Peptide Core | Lipid Moiety |

| WB-3559 A | C36H66N2O7 | Serine-α,β-dehydroalanine | 1-hydroxy-14-methyl-3-[(13-methyltetradec-4-enoyl)oxy]pentadecylidene |

| WB-3559 C [1] | C36H68N2O7 | Glycine-Serine | 14-methyl-3-(13-methyltetradecanoyloxy)pentadecanoyl |

The fibrinolytic activity of these compounds positions them as promising candidates for the development of new thrombolytic therapies for conditions such as deep vein thrombosis, pulmonary embolism, and myocardial infarction.